molecular formula C26H29N3OS B2766848 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea CAS No. 851972-05-9

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea

Cat. No. B2766848
CAS RN: 851972-05-9
M. Wt: 431.6
InChI Key: WICLRDSNHZTOKW-UHFFFAOYSA-N
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Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea is not fully understood. However, it has been suggested that its anti-proliferative effects on cancer cells are due to its ability to inhibit the activity of certain enzymes involved in cell division. Its ability to bind to amyloid-beta plaques in the brain may be due to its structural similarity to other compounds that have been shown to bind to these plaques.
Biochemical and Physiological Effects:
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell division. In animal studies, it has been shown to improve motor function and reduce the loss of dopamine-producing neurons in the brain, which may be beneficial for the treatment of Parkinson's disease. Its ability to bind to amyloid-beta plaques in the brain may also have diagnostic and therapeutic implications for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to induce apoptosis in cancer cells and protect dopamine-producing neurons in the brain may make it a promising candidate for future drug development. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea. One direction is to further investigate its mechanism of action in cancer cells and the brain. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Huntington's disease and multiple sclerosis. Additionally, its ability to bind to amyloid-beta plaques in the brain may have diagnostic and therapeutic implications for other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis.

Synthesis Methods

The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethyl-1H-indole-3-carboxaldehyde with 2-(furan-2-ylmethyl)malononitrile in the presence of a base to form a pyridine intermediate. The pyridine intermediate is then reacted with phenethylamine and thiourea to obtain the final product.

Scientific Research Applications

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea has been studied for its potential applications in various fields. In cancer research, it has been shown to have anti-proliferative effects on cancer cells by inducing apoptosis. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease due to its ability to bind to amyloid-beta plaques in the brain. Additionally, this compound has been investigated for its potential as a therapeutic agent for Parkinson's disease.

properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3OS/c1-19-10-11-25-24(17-19)23(20(2)28-25)13-15-29(18-22-9-6-16-30-22)26(31)27-14-12-21-7-4-3-5-8-21/h3-11,16-17,28H,12-15,18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICLRDSNHZTOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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